(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone
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Overview
Description
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with 2-(methylsulfanyl)pyrrole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticoronaviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)- (2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone
- 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Uniqueness
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61201-10-3 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO2S/c1-16-10-5-3-9(4-6-10)12(15)11-7-8-14-13(11)17-2/h3-8,14H,1-2H3 |
InChI Key |
XTAILUGUHWABMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC |
Origin of Product |
United States |
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